1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a dimethylamino group, a morpholino group, a triazinyl group, and a thiophenyl group. These groups are connected in a specific arrangement to form the overall structure of the compound .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it likely involves several steps, each introducing a different functional group. The synthesis could involve reactions such as nucleophilic substitution, condensation, or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen in the dimethylamino and morpholino groups, sulfur in the thiophenyl group, and nitrogen and carbon in the triazinyl group would contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amino groups might participate in acid-base reactions, while the thiophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1,3,5-Triazine derivatives, including compounds with morpholine and dimethylamino groups, are of significant interest in synthetic chemistry due to their potential applications in various fields. The synthesis of 1,3,5-triazine derivatives involves cyclization and substitution reactions, producing compounds with diverse functionalities (Zhang Li-hu, 2014). Such chemical modifications enable the exploration of these compounds' physical and chemical properties, contributing to the development of novel materials and pharmaceuticals.
Pharmacological Potential
The PI3K/Akt signaling pathway is crucial for cell growth, survival, and metabolism, making it a target for cancer therapy. Bis(morpholino-1,3,5-triazine) derivatives, including those with dimethylamino groups, have been identified as potent inhibitors of the PI3K/mTOR pathway. These compounds have shown promising in vitro and in vivo antitumor activity, highlighting their potential as cancer therapeutics (A. Venkatesan et al., 2010).
Chemical Interactions and Reactions
Research on the reactions of 3-(Dimethylamino)-2H-azirines with various compounds has provided insights into the formation of thiourea derivatives and other heterocyclic compounds. These studies contribute to our understanding of reaction mechanisms and the synthesis of structurally complex molecules (Simon M. Ametamey, H. Heimgartner, 1990). Such knowledge is crucial for developing new synthetic methodologies and designing molecules with specific properties.
Antiviral Studies
The synthesis of morpholine derivatives and their evaluation for antiviral properties against avian paramyxovirus (AMPV-1) have shown that some of these compounds exhibit significant antiviral activity. This research demonstrates the potential of 1,3,5-triazine and morpholine-containing compounds in developing new antiviral agents (B. Selvakumar et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O2S/c1-21(2)13-17-11(10-16-15(23)19-12-4-3-9-25-12)18-14(20-13)22-5-7-24-8-6-22/h3-4,9H,5-8,10H2,1-2H3,(H2,16,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSPNSVWVLQXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.